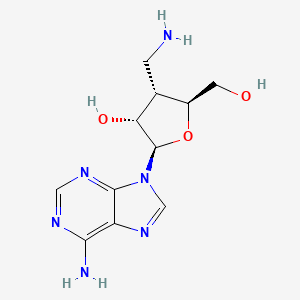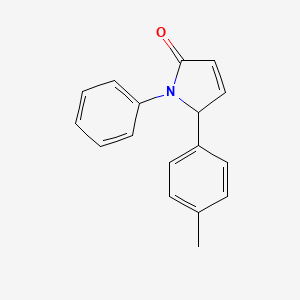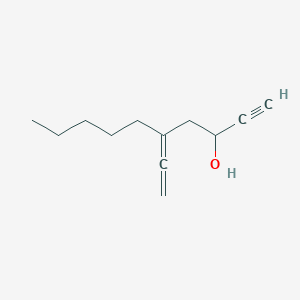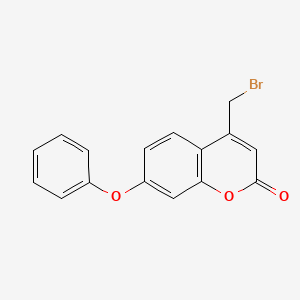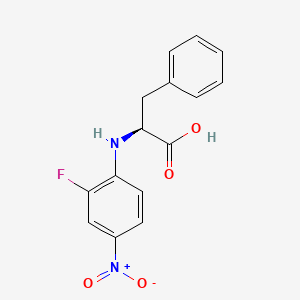
N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine is a compound that features a phenylalanine backbone with a 2-fluoro-4-nitrophenyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine typically involves the reaction of L-phenylalanine with 2-fluoro-4-nitroaniline. The process can be carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions to form larger peptide chains.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH)
Coupling: DCC, DMAP, dichloromethane
Major Products Formed
Reduction: 2-amino-4-fluorophenyl-L-phenylalanine
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used
Coupling: Peptide chains incorporating the this compound residue
Aplicaciones Científicas De Investigación
N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be incorporated into peptides and proteins to study their structure and function, particularly in the context of fluorine’s effects on biological systems
Mecanismo De Acción
The mechanism by which N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of the fluoro and nitro groups can enhance binding affinity and selectivity by influencing the compound’s electronic properties and steric profile .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-nitroaniline: A precursor in the synthesis of N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine, used in various chemical reactions.
L-Phenylalanine: The amino acid backbone of the compound, widely used in peptide synthesis and as a dietary supplement.
N-(2-Fluoro-4-nitrophenyl)-glycine: A similar compound with glycine instead of phenylalanine, used in similar applications.
Uniqueness
This compound is unique due to the combination of the phenylalanine backbone with the 2-fluoro-4-nitrophenyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
634198-79-1 |
|---|---|
Fórmula molecular |
C15H13FN2O4 |
Peso molecular |
304.27 g/mol |
Nombre IUPAC |
(2S)-2-(2-fluoro-4-nitroanilino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H13FN2O4/c16-12-9-11(18(21)22)6-7-13(12)17-14(15(19)20)8-10-4-2-1-3-5-10/h1-7,9,14,17H,8H2,(H,19,20)/t14-/m0/s1 |
Clave InChI |
VHGFZTRAFZAWSN-AWEZNQCLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])F |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![acetic acid;(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-ol](/img/structure/B14224184.png)
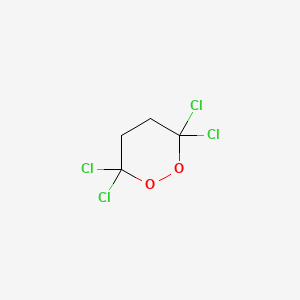
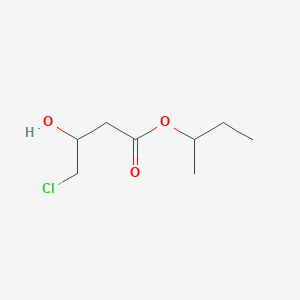
![N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14224190.png)
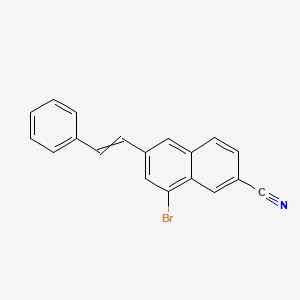
![(7S)-7-Methyl-7-[(phenylsulfanyl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14224207.png)
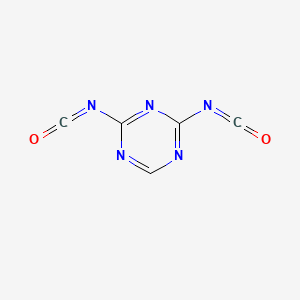
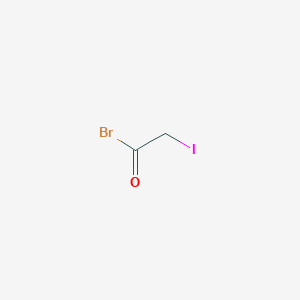
![N-[(1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14224238.png)
